molecular formula C8H7NO2 B6234343 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde CAS No. 1785059-93-9

2H,3H-furo[3,2-b]pyridine-5-carbaldehyde

Cat. No.: B6234343
CAS No.: 1785059-93-9
M. Wt: 149.1
InChI Key:
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Description

2H,3H-furo[3,2-b]pyridine-5-carbaldehyde is a heterocyclic organic compound characterized by a fused furan and pyridine ring system with a formyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde typically involves multi-step organic reactions[_{{{CITATION{{{2{An efficient synthesis of novel functionalized benzo[h]pyrano2,3-b .... One common approach is the cyclization of appropriate precursors, such as 2-chloropyridine derivatives, followed by formylation reactions[{{{CITATION{{{_2{An efficient synthesis of novel functionalized benzo[h]pyrano2,3-b .... The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the furan ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity[_{{{CITATION{{{_2{An efficient synthesis of novel functionalized benzo[h]pyrano2,3-b .... Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H,3H-furo[3,2-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: : The formyl group can be oxidized to a carboxylic acid.

  • Reduction: : The compound can be reduced to form an alcohol derivative.

  • Substitution: : The pyridine nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include manganese dioxide (MnO2) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like amines or halides can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : 2H,3H-furo[3,2-b]pyridine-5-carboxylic acid.

  • Reduction: : 2H,3H-furo[3,2-b]pyridine-5-ylmethanol.

  • Substitution: : Various substituted pyridine derivatives.

Scientific Research Applications

2H,3H-furo[3,2-b]pyridine-5-carbaldehyde has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: : The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: : It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2H,3H-furo[3,2-b]pyridine-5-carbaldehyde is structurally similar to other heterocyclic compounds like quinolines and pyrroles. its unique combination of furan and pyridine rings sets it apart. Similar compounds include:

  • Quinoline: : A heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring.

  • Pyrrole: : A five-membered aromatic heterocycle with a nitrogen atom in the ring.

Properties

CAS No.

1785059-93-9

Molecular Formula

C8H7NO2

Molecular Weight

149.1

Purity

95

Origin of Product

United States

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